2-(Methylthio)benzo[b]thiophene-3-carboxylic acid
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Overview
Description
2-(Methylthio)benzo[b]thiophene-3-carboxylic acid is an organosulfur compound belonging to the benzothiophene family Benzothiophenes are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzo[b]thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-(methylthio)phenylacetylene with carbon monoxide and an alcohol in the presence of a palladium iodide catalyst.
Another method involves the use of aryne intermediates. In this approach, o-silylaryl triflates react with alkynyl sulfides to form the benzothiophene scaffold . This method is advantageous due to its functional group tolerance and versatility in introducing various substituents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The palladium-catalyzed oxidative cyclization method is often preferred for its efficiency and high yields.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)benzo[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitro-substituted benzothiophenes.
Scientific Research Applications
2-(Methylthio)benzo[b]thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methylthio)benzo[b]thiophene-3-carboxylic acid varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can include inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxylic acid: Another benzothiophene derivative with similar structural features.
3-Chloro-benzo[b]thiophene-2-carboxylic acid: A chlorinated derivative with distinct chemical properties.
Benzo[b]thieno[2,3-d]thiophene: A related compound with an extended thiophene core.
Uniqueness
2-(Methylthio)benzo[b]thiophene-3-carboxylic acid is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzothiophene derivatives and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8O2S2 |
---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
2-methylsulfanyl-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H8O2S2/c1-13-10-8(9(11)12)6-4-2-3-5-7(6)14-10/h2-5H,1H3,(H,11,12) |
InChI Key |
NAJWODXIOWVUOO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C2=CC=CC=C2S1)C(=O)O |
Origin of Product |
United States |
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